molecular formula C18H22N2O4 B279448 2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide

2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide

Cat. No. B279448
M. Wt: 330.4 g/mol
InChI Key: RSKUEHCTMILXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide, also known as MMB-AMICA, is a compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide has been studied for its potential therapeutic properties in various areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide has been shown to inhibit the growth of certain cancer cells and induce apoptosis. Inflammation research has shown that 2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide can reduce inflammation in animal models of arthritis. In neurodegenerative disease research, 2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide has been shown to protect against neurotoxicity and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide involves its interaction with certain receptors and enzymes in the body. 2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein synthesis. 2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.
Biochemical and Physiological Effects
2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide has been shown to reduce tumor growth and induce apoptosis through the activation of certain signaling pathways. In inflammation research, 2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide has been shown to reduce the production of inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. In neurodegenerative disease research, 2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide has been shown to protect against neurotoxicity and improve cognitive function through the modulation of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide in lab experiments is its potential therapeutic properties in various areas of research. However, one limitation is the lack of human clinical trials, which makes it difficult to determine its safety and efficacy in humans.

Future Directions

There are several future directions for 2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide research, including the development of more potent and selective analogs, the investigation of its potential therapeutic properties in other areas of research, and the exploration of its safety and efficacy in human clinical trials. Additionally, the mechanism of action of 2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide could be further elucidated to better understand its interactions with receptors and enzymes in the body.

Synthesis Methods

2-(2-Methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-4-nitrophenol with 4-methoxybenzylamine, followed by reduction and coupling with chloroacetic acid. The final product is obtained through purification and isolation processes.

properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

2-[2-methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide

InChI

InChI=1S/C18H22N2O4/c1-22-15-6-3-13(4-7-15)10-20-11-14-5-8-16(17(9-14)23-2)24-12-18(19)21/h3-9,20H,10-12H2,1-2H3,(H2,19,21)

InChI Key

RSKUEHCTMILXJL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC(=O)N)OC

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC(=O)N)OC

Origin of Product

United States

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